2-Methyl-1,3-dioxolane-2-carbaldehyde

Catalog No.
S9062374
CAS No.
39050-39-0
M.F
C5H8O3
M. Wt
116.11 g/mol
Availability
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2-Methyl-1,3-dioxolane-2-carbaldehyde

CAS Number

39050-39-0

Product Name

2-Methyl-1,3-dioxolane-2-carbaldehyde

IUPAC Name

2-methyl-1,3-dioxolane-2-carbaldehyde

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

InChI

InChI=1S/C5H8O3/c1-5(4-6)7-2-3-8-5/h4H,2-3H2,1H3

InChI Key

FNWDXNIGYWJYHW-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)C=O

2-Methyl-1,3-dioxolane-2-carbaldehyde is an organic compound with the molecular formula C5H8O3C_5H_8O_3 and a molecular weight of 116.12 g/mol. It belongs to the class of dioxolanes, characterized by a five-membered ring containing two oxygen atoms. The compound features a dioxolane ring with a methyl group and an aldehyde functional group, which contributes to its reactivity and versatility in

  • Oxidation: It can be oxidized to form carboxylic acids or ketones when treated with strong oxidizing agents such as potassium permanganate or osmium tetroxide.
  • Reduction: The compound can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Nucleophilic Substitution: It can participate in nucleophilic substitution reactions, forming derivatives with reagents such as organolithium or Grignard reagents .

While specific biological activities of 2-Methyl-1,3-dioxolane-2-carbaldehyde are not extensively documented, compounds within the dioxolane family often exhibit interesting biological properties. These include potential applications in medicinal chemistry as intermediates for drug synthesis or as protecting groups for reactive functional groups in biomolecules. Further research may be needed to elucidate specific biological effects and mechanisms of action related to this compound .

The synthesis of 2-Methyl-1,3-dioxolane-2-carbaldehyde typically involves several steps:

  • Starting Material: The synthesis begins with (2-methyl-1,3-dioxolan-2-yl)methanol.
  • Oxidation Process: The first stage involves the reaction of the starting material with dimethyl sulfoxide and dicyclohexylcarbodiimide in diethyl ether under inert conditions.
  • Final Steps: The reaction is completed by treating the intermediate product with pyridinium trifluoroacetate at low temperatures .

This method yields approximately 70% of the desired product under optimal conditions.

2-Methyl-1,3-dioxolane-2-carbaldehyde finds utility in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.
  • Chemical Research: The compound is used in research for developing new synthetic methodologies and exploring reaction mechanisms.
  • Protecting Group: In organic chemistry, it can act as a protecting group for carbonyl functionalities during multi-step synthesis processes .

Several compounds share structural similarities with 2-Methyl-1,3-dioxolane-2-carbaldehyde. Here are some noteworthy comparisons:

Compound NameStructure DescriptionUnique Features
2-Methyl-1,3-dioxolaneLacks the aldehyde groupMore stable due to absence of reactive aldehyde
2-Ethyl-2-methyl-1,3-dioxolaneContains an ethyl group instead of methylDifferent reactivity profile compared to 2-methyl variant
1,3-DioxaneSix-membered ring structureDifferent stability and reactivity characteristics
(R)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehydeSimilar dioxolane structure but with additional substituentsPotentially different biological activity due to stereochemistry

Uniqueness

The uniqueness of 2-Methyl-1,3-dioxolane-2-carbaldehyde lies in its combination of both the dioxolane ring and the aldehyde functionality, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in selective synthetic applications and as a versatile intermediate in organic chemistry .

The discovery of 2-methyl-1,3-dioxolane-2-carbaldehyde is rooted in the broader exploration of dioxolane derivatives, which gained prominence in the mid-20th century due to their utility as protecting groups for carbonyl compounds. While the exact synthesis date of this specific derivative remains undocumented, its emergence parallels advancements in acetalization and oxidation methodologies. The compound’s CAS registry number (39050-39-0) and inclusion in modern chemical databases underscore its relevance in contemporary research.

Structural Classification Within Dioxolane Derivatives

2-Methyl-1,3-dioxolane-2-carbaldehyde belongs to the dioxolane family, a class of five-membered cyclic ethers with two oxygen atoms. Its structure features:

  • A dioxolane ring (1,3-dioxolane) providing steric protection to the aldehyde group.
  • A methyl substituent at the 2-position, enhancing steric hindrance and influencing reactivity.
  • An aldehyde functional group (-CHO) at the 2-position, enabling nucleophilic additions and condensations.

The compound’s molecular formula is C₅H₈O₃, with a molecular weight of 116.12 g/mol. Its SMILES notation (CC1(OCCO1)C=O) and IUPAC name (2-methyl-1,3-dioxolane-2-carbaldehyde) reflect these structural attributes.

Table 1: Key Identifiers and Physical Properties

PropertyValueSource
CAS Number39050-39-0
Molecular FormulaC₅H₈O₃
Molecular Weight116.12 g/mol
Boiling PointNot reported
DensityNot reported
StabilityStable under inert conditions

Academic Significance in Organic Chemistry Research

This compound’s academic value lies in its dual functionality:

  • Aldehyde Reactivity: Participates in nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., Knoevenagel reactions).
  • Cyclic Ether Stability: The dioxolane ring protects the aldehyde from undesired oxidations, enabling controlled synthetic pathways.

Its applications span:

  • Pharmaceutical Intermediates: Synthesis of β-lactam antibiotics and antiviral agents.
  • Polymer Chemistry: Stabilization of formaldehyde-releasing polymers.
  • Asymmetric Catalysis: Chiral auxiliary in stereoselective syntheses.

The systematic name 2-methyl-1,3-dioxolane-2-carbaldehyde follows IUPAC guidelines for oxygen-containing heterocycles. The parent structure is 1,3-dioxolane, a five-membered ring with two oxygen atoms at positions 1 and 3. The prefix 2-methyl indicates a methyl group substituent on the second carbon of the ring, while 2-carbaldehyde denotes an aldehyde functional group (-CHO) attached to the same carbon [1] [6]. This nomenclature prioritizes the lowest possible locants for substituents and adheres to functional group suffix rules, where the aldehyde group takes precedence over the methyl substituent in numbering.

Alternative names include 2-methyldioxolane-2-carbaldehyde and 2-(methyldioxolanyl)carbaldehyde, though these are less commonly used [1] [6]. The CAS Registry Number 39050-39-0 uniquely identifies this compound in chemical databases [6].

Molecular Formula and Weight Analysis (C₅H₈O₃)

The molecular formula C₅H₈O₃ corresponds to a molar mass of 116.11 g/mol, calculated as follows:

  • Carbon: $$5 \times 12.01 = 60.05 \, \text{g/mol}$$
  • Hydrogen: $$8 \times 1.008 = 8.064 \, \text{g/mol}$$
  • Oxygen: $$3 \times 16.00 = 48.00 \, \text{g/mol}$$
ComponentQuantityAtomic Weight (g/mol)Contribution (g/mol)
Carbon (C)512.0160.05
Hydrogen (H)81.0088.064
Oxygen (O)316.0048.00
Total116.11

The formula aligns with the compound’s structure: a dioxolane ring (C₃H₆O₂) modified by a methyl group (-CH₃) and an aldehyde group (-CHO) at the 2-position [6].

Stereochemical Considerations and Chiral Centers

The carbon at the 2-position of the dioxolane ring is a chiral center, bonded to four distinct groups:

  • The dioxolane ring oxygen atoms (O1 and O3),
  • A methyl group (-CH₃),
  • An aldehyde group (-CHO).

This configuration creates two enantiomers:

  • (R)-2-methyl-1,3-dioxolane-2-carbaldehyde
  • (S)-2-methyl-1,3-dioxolane-2-carbaldehyde

The presence of chirality influences physicochemical properties such as optical rotation and reactivity in asymmetric synthesis. However, most commercial and research samples exist as racemic mixtures unless specifically resolved [6].

Comparative Analysis with Structural Isomers

Structural isomers of 2-methyl-1,3-dioxolane-2-carbaldehyde differ in substituent placement or functional groups:

Positional Isomers

  • 4-Methyl-1,3-dioxolane-2-carbaldehyde (CAS 61856-43-7): The methyl group resides at the 4-position instead of the 2-position, altering ring strain and dipole interactions [5].
  • 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde (CAS 5736-03-8): Features two methyl groups at the 2-position, increasing steric hindrance around the aldehyde [4].

Functional Group Isomers

  • 2-Methyl-1,3-dioxolane-2-acetaldehyde (CAS 18871-63-1): Replaces the aldehyde with an acetaldehyde group (-CH₂CHO), extending the carbon chain [2].
  • Trans-2,3-butylene carbonate (CAS 65941-76-6): A carbonate ester with a trans-configuration ethylene bridge, lacking the aldehyde moiety [7].
IsomerMolecular FormulaKey Structural Difference
2-Methyl-1,3-dioxolane-2-carbaldehydeC₅H₈O₃Aldehyde at 2-position
4-Methyl-1,3-dioxolane-2-carbaldehydeC₅H₈O₃Methyl at 4-position
2-Methyl-1,3-dioxolane-2-acetaldehydeC₆H₁₀O₃Acetaldehyde side chain
Trans-2,3-butylene carbonateC₅H₈O₃Carbonate ester, trans-configuration

These isomers exhibit distinct boiling points, polarities, and reactivities due to variations in functional group placement and electronic effects [2] [5] [7].

Reaction Conditions: Solvent Systems and Temperature Ranges

Optimal performance requires precise solvent and temperature control. Binary solvent systems (e.g., DMSO-benzene mixtures) enhance reagent solubility and intermediate stability, while anhydrous conditions prevent hydrolytic side reactions. Temperature maintenance at 20–25°C balances reaction kinetics and byproduct suppression, as demonstrated in testosterone oxidation studies [3].

Table: Solvent System Efficacy

Solvent CompositionReaction RateByproduct Formation
Neat DMSOModerateHigh
DMSO:Benzene (1:1)OptimalLow
DMSO:DichloromethaneSlowModerate

Catalyst Systems: Dicyclohexylcarbodiimide Dynamics

DCC stoichiometry critically influences the active oxidant species—dimethylsulfonium trifluoroacetate. Pyridinium trifluoroacetate (0.5 equivalents) maximizes electrophilic activation while minimizing decomposition pathways. Acid strength titration reveals that stronger acids (e.g., hydrochloric acid) impede ylide formation, whereas weaker analogs (e.g., acetic acid) yield incomplete conversion [1] [3].

Catalyst Dynamics:

  • DCC generates bulkier intermediates than Swern/Parikh-Doering systems, enabling sterically selective oxidations.
  • Urea precipitation during reaction necessitates real-time filtration to maintain kinetics [1].

Yield Optimization Strategies (70% Benchmark)

Achieving ≥70% yield mandates:

  • Stoichiometric Control: 1.2:1 DCC:substrate ratio minimizes methylthiomethyl ether byproducts [1].
  • Stepwise Addition: Incremental DCC introduction at 0°C followed by warm-up to 25°C suppresses exothermic side reactions [3].
  • Inert Atmosphere: Nitrogen sparging prevents DMSO decomposition, elevating functional group tolerance [3].

Alternative Synthetic Pathways Exploration

While Moffatt oxidation dominates, acetalization routes show promise. Ethylene glycol cyclization with α-keto aldehydes under acidic catalysis (e.g., p-toluenesulfonic acid) forms the dioxolane core, though carbaldehyde-specific derivatization remains challenging [2]. Photocatalytic Diels-Alder approaches using ruthenium complexes enable alkene functionalization but require further adaptation for this target [3].

Purification Techniques and Challenges

Post-synthesis isolation confronts two primary hurdles:

  • Urea Byproduct Removal: Sequential cold ether washes (3× volumes) followed by silica gel filtration effectively separates dicyclohexylurea solids [1] [3].
  • Chromatographic Refinement: Gradient elution (cyclohexane → ethyl acetate, 0–40%) isolates the target aldehyde with >95% purity, though co-elution with methylthiomethyl ether demands careful fraction collection [4] [6].

XLogP3

-0.4

Hydrogen Bond Acceptor Count

3

Exact Mass

116.047344113 g/mol

Monoisotopic Mass

116.047344113 g/mol

Heavy Atom Count

8

Dates

Last modified: 11-21-2023

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